Shdmtn

Description

Schwertmannite (Shdmtn) is an iron oxyhydroxysulfate mineral with the chemical formula Fe${16}$O${16}$(SO$4$)$3$(OH)${10}$·10H$2$O. It is commonly formed in acidic, sulfate-rich environments, such as acid mine drainage systems, and is recognized for its high surface area and affinity for adsorbing oxyanions like arsenate and chromate . Recent studies have explored its hybrid composites, such as Schwertmannite/few-layer graphene (this compound/FLG), to enhance its catalytic and adsorptive properties for environmental remediation, particularly in degrading sulfa drugs and organic pollutants .

Properties

CAS No. |

35485-64-4 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

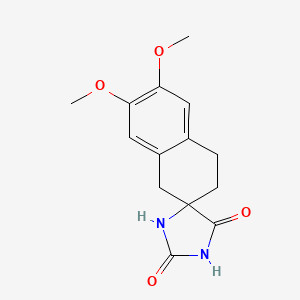

6,7-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C14H16N2O4/c1-19-10-5-8-3-4-14(12(17)15-13(18)16-14)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3,(H2,15,16,17,18) |

InChI Key |

CTTKLBVTEWYEMX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2CC3(CCC2=C1)C(=O)NC(=O)N3)OC |

Canonical SMILES |

COC1=C(C=C2CC3(CCC2=C1)C(=O)NC(=O)N3)OC |

Synonyms |

2-spirohydantoin-6,7-dimethoxytetrahydronaphthalene SHDMTN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Properties

Key Observations :

Catalytic Performance in Sulfa Drug Degradation

A comparative analysis of degradation efficiency (%) and reaction kinetics for sulfamethoxazole (SMX) is summarized below:

Key Findings :

- This compound/FLG achieves near-complete degradation of SMX under acidic conditions due to synergistic effects between Schwertmannite’s redox activity and graphene’s electron transfer capability .

- Magnetite-based systems show broader pH adaptability but lower efficiency, likely due to slower radical generation (-OH vs. SO$_4^{•-}$) .

Stability and Reusability

| Compound | Cycle Stability (%) | Leaching of Fe (mg/L) | Regeneration Method |

|---|---|---|---|

| This compound/FLG | 92.4 (5 cycles) | <0.5 | Acid washing (0.1 M HCl) |

| Ferrihydrite | 68.1 (5 cycles) | 2.1 | Thermal annealing |

| Magnetite | 85.7 (5 cycles) | 1.2 | Magnetic separation |

Key Challenges :

- Sample representativeness during analysis (e.g., batch variations) may affect reported leaching values .

Critical Analysis of Methodological Discrepancies

- Extraction Artifacts : this compound’s sulfate groups may react during extraction, altering reported surface compositions .

- Data Normalization: Variations in surface area measurements (BET vs. Langmuir) complicate direct comparisons .

- Radical Pathways : Conflicting reports on dominant radicals (-OH vs. SO$_4^{•-}$) in this compound systems require further isotopic tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.